molecular formula C21H28N2O5S B14977184 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B14977184
M. Wt: 420.5 g/mol
InChI Key: RZLHRCSLRJXLDT-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a pyrrole core substituted with a 2-methoxyethyl group, 4,5-dimethyl groups, and a 4-methylphenylsulfonyl moiety. The tetrahydrofuran-2-carboxamide group is attached to the pyrrole nitrogen, contributing to its stereoelectronic properties.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C21H28N2O5S/c1-14-7-9-17(10-8-14)29(25,26)19-15(2)16(3)23(11-13-27-4)20(19)22-21(24)18-6-5-12-28-18/h7-10,18H,5-6,11-13H2,1-4H3,(H,22,24)

InChI Key

RZLHRCSLRJXLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl group and the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

The compound’s structural analogs are best understood through synthetic methodologies, substituent effects, and computational or crystallographic analyses.

Structural Analog: Reference Example 107 (EP 4 374 877 A2)

Compound: 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide .

Key Comparisons :
Parameter Target Compound Reference Example 107
Core Structure Pyrrole ring with tetrahydrofuran-carboxamide Diazaspiro[3.5]nonene ring with pyrimidine and trifluoromethyl groups
Substituents 4-Methylphenylsulfonyl, 2-methoxyethyl, methyl groups 2,3-Difluoro-4-hydroxyphenyl, trifluoromethyl, pyrimidinyl
Synthetic Method Not explicitly described in evidence Mitsunobu-like reaction using TMAD (tetramethylazodicarboxamide) in THF
Purification Likely requires chromatography (inferred from analog’s use of C18 columns) C18 reverse-phase chromatography (acetonitrile/water)
Functional Groups Sulfonyl, carboxamide, methoxyethyl Carboxamide, hydroxyl, trifluoromethyl, pyrimidine
Analysis :
  • Synthetic Complexity: Both compounds employ multi-step syntheses, but Reference Example 107 utilizes a Mitsunobu reaction for ether formation, whereas the target compound’s synthesis likely involves sulfonylation and carboxamide coupling.
  • Purification Challenges : Reverse-phase chromatography is common for polar intermediates, as seen in both compounds .

Crystallographic and Computational Insights

Structural analogs like Reference Example 107 would require SHELXL for refinement, particularly for resolving complex substituent arrangements (e.g., spiro rings or sulfonyl groups) .

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article reviews its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrrole ring substituted with multiple functional groups, including:

  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Dimethyl groups : Potentially increase lipophilicity.
  • Sulfonyl moiety : Known for its role in enhancing biological activity.
  • Tetrahydrofuran ring : Contributes to the compound's stability and reactivity.

These structural elements suggest a potential for diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor , particularly targeting key enzymes involved in metabolic pathways. The sulfonamide group is known for its ability to interact with enzyme active sites, potentially leading to significant biological effects.

Antimicrobial Activity

The presence of the sulfonamide group also suggests potential antimicrobial activity . Similar compounds have been documented to exhibit antibacterial properties against a range of pathogens, making this compound a candidate for further investigation in antimicrobial drug development.

Neuroprotective Effects

Recent investigations have indicated possible neuroprotective effects , with some derivatives showing promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established anticancer agents. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in cancer metabolism. Molecular docking simulations suggested strong binding affinities, indicating that the compound could effectively inhibit these enzymes, thereby disrupting cancer cell metabolism and growth.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-MethylbenzenesulfonamideContains a sulfonamide groupAntibacterial
1-(4-Methylphenyl)-2-pyrrolidinonePyrrole-like structureAnalgesic
N-(2-Methoxyethyl)-N'-methylureaUrea derivativeAntitumor activity

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to simpler analogs.

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